molecular formula C15H17N3O3S B14148692 2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide CAS No. 93898-59-0

2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide

Cat. No.: B14148692
CAS No.: 93898-59-0
M. Wt: 319.4 g/mol
InChI Key: KKUDSNQLFQRFPZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-n’-[(4-methylphenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C15H17N3O2S. This compound is known for its unique structure, which includes a methylamino group and a sulfonyl group attached to a benzohydrazide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-n’-[(4-methylphenyl)sulfonyl]benzohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine, followed by the reaction with benzohydrazide. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-n’-[(4-methylphenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-(Methylamino)-n’-[(4-methylphenyl)sulfonyl]benzohydrazide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-n’-[(4-methylphenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
  • 2-[(methylamino)sulfonyl]benzoic acid
  • 4-Methylphenylsulfonyl]oxy}methyl 4-methylbenzenesulfonate

Uniqueness

2-(Methylamino)-n’-[(4-methylphenyl)sulfonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

93898-59-0

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(methylamino)-N'-(4-methylphenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C15H17N3O3S/c1-11-7-9-12(10-8-11)22(20,21)18-17-15(19)13-5-3-4-6-14(13)16-2/h3-10,16,18H,1-2H3,(H,17,19)

InChI Key

KKUDSNQLFQRFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2NC

Origin of Product

United States

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